molecular formula C31H29N3O2S2 B12581168 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine CAS No. 303163-40-8

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine

Cat. No.: B12581168
CAS No.: 303163-40-8
M. Wt: 539.7 g/mol
InChI Key: QDOKHERMQDOVAB-UHFFFAOYSA-N
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Description

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, although specific studies would be required to confirm this.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonyl)phenylboronic acid: Used in Suzuki cross-coupling reactions.

    Thiazole derivatives: Common in medicinal chemistry for their bioactivity.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Properties

CAS No.

303163-40-8

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C31H29N3O2S2/c1-22-8-7-11-25(20-22)29-30(37-31(33-29)24-12-14-27(15-13-24)38(3,35)36)26-16-18-32-28(21-26)34(2)19-17-23-9-5-4-6-10-23/h4-16,18,20-21H,17,19H2,1-3H3

InChI Key

QDOKHERMQDOVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)N(C)CCC5=CC=CC=C5

Origin of Product

United States

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